molecular formula C17H27NOS B296644 N-cyclododecylthiophene-2-carboxamide

N-cyclododecylthiophene-2-carboxamide

Cat. No.: B296644
M. Wt: 293.5 g/mol
InChI Key: HPCMFIHQXFCYDA-UHFFFAOYSA-N
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Description

N-Cyclododecylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclododecyl group (a 12-membered aliphatic ring) attached to the amide nitrogen. Thiophene carboxamides are of interest due to their diverse applications in materials science and pharmacology, including reported antibacterial, antifungal, and genotoxic activities . The cyclododecyl substituent likely enhances lipophilicity compared to aromatic substituents, influencing solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C17H27NOS

Molecular Weight

293.5 g/mol

IUPAC Name

N-cyclododecylthiophene-2-carboxamide

InChI

InChI=1S/C17H27NOS/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19)

InChI Key

HPCMFIHQXFCYDA-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The substituent on the amide nitrogen significantly impacts molecular conformation. For example:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings in its two asymmetric units .
  • N-(2-Nitrophenyl)furan-2-carboxamide shows a smaller dihedral angle (9.71°) between the benzene and furan rings .

This could alter electronic properties and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

  • Its crystal packing propagates parallel to the (010) plane .
  • N-(2-Nitrophenyl)furan-2-carboxamide exhibits similar weak interactions but shorter C–O bond lengths (1.213–1.226 Å vs. 1.350–1.373 Å in thiophene analogs) due to furan’s electronic structure .

The cyclododecyl group may disrupt π-π stacking observed in nitro-substituted analogs, favoring van der Waals interactions instead. This could reduce melting points compared to the nitro derivative (m.p. 397 K) .

Activity Trends

  • Thiophene carboxanilides exhibit genotoxicity in bacterial and human cells, attributed to electron-deficient aromatic systems .
  • Nitro-substituted analogs show antibacterial and antifungal activities, likely due to nitro group redox activity .

Toxicity Considerations

  • 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicological data, emphasizing the need for rigorous safety assessments in structurally related compounds .
  • Nitroaromatic carboxamides may pose higher risks due to nitro group mutagenicity, whereas aliphatic substituents like cyclododecyl could mitigate such effects .

Data Tables

Table 1: Structural Comparison of Thiophene and Furan Carboxamides

Parameter N-(2-Nitrophenyl)thiophene-2-carboxamide N-(2-Nitrophenyl)furan-2-carboxamide
Dihedral angle (aromatic rings) 13.53°, 8.50° 9.71°
C–X bond length (X = S, O) 1.350–1.373 Å (C–S) 1.213–1.226 Å (C–O)
Melting point 397 K Not reported
Dominant interactions C–H⋯O, C–H⋯S C–H⋯O, π-π stacking

Table 2: Substituent Impact on Properties

Substituent Electronic Effect Expected Impact on N-Cyclododecylthiophene-2-carboxamide
2-Nitrophenyl Electron-withdrawing Enhances redox activity, increases toxicity
Cyclododecyl Electron-donating Reduces reactivity, improves lipophilicity

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